![molecular formula C10H16NO4P B14482250 [1-Amino-3-(2-methoxyphenyl)propan-2-yl]phosphonic acid CAS No. 66291-65-4](/img/structure/B14482250.png)
[1-Amino-3-(2-methoxyphenyl)propan-2-yl]phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-Amino-3-(2-methoxyphenyl)propan-2-yl]phosphonic acid: is a chemical compound characterized by the presence of an amino group, a methoxyphenyl group, and a phosphonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-Amino-3-(2-methoxyphenyl)propan-2-yl]phosphonic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-methoxybenzaldehyde with nitromethane to form a nitrostyrene intermediate, which is then reduced to the corresponding amine. This amine is subsequently reacted with a phosphonic acid derivative under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-purity reagents, and stringent control of reaction parameters to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the phosphonic acid group, potentially converting it to phosphine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of phosphine derivatives.
Substitution: Introduction of various functional groups on the phenyl ring.
Scientific Research Applications
Chemistry: In chemistry, [1-Amino-3-(2-methoxyphenyl)propan-2-yl]phosphonic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its phosphonic acid group mimics phosphate groups found in biological systems, making it useful in enzyme inhibition studies.
Medicine: In medicine, this compound has potential applications as a drug candidate. Its ability to interact with biological targets, such as enzymes and receptors, makes it a promising compound for the development of new therapeutics.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of [1-Amino-3-(2-methoxyphenyl)propan-2-yl]phosphonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphonic acid group can form strong interactions with metal ions and active sites of enzymes, leading to inhibition or modulation of their activity. The methoxyphenyl group can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
3-(2-Methoxyphenyl)propionic acid: Similar in structure but lacks the amino and phosphonic acid groups.
2-Amino-3-(2-methoxyphenyl)propanoic acid: Similar but with a carboxylic acid group instead of a phosphonic acid group.
1-Amino-3-(2-hydroxyphenyl)propan-2-yl]phosphonic acid: Similar but with a hydroxy group instead of a methoxy group.
Uniqueness: The uniqueness of [1-Amino-3-(2-methoxyphenyl)propan-2-yl]phosphonic acid lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino group and a phosphonic acid group allows for versatile interactions with a wide range of molecular targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
66291-65-4 |
|---|---|
Molecular Formula |
C10H16NO4P |
Molecular Weight |
245.21 g/mol |
IUPAC Name |
[1-amino-3-(2-methoxyphenyl)propan-2-yl]phosphonic acid |
InChI |
InChI=1S/C10H16NO4P/c1-15-10-5-3-2-4-8(10)6-9(7-11)16(12,13)14/h2-5,9H,6-7,11H2,1H3,(H2,12,13,14) |
InChI Key |
MHEACYFJQZRDCU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CC(CN)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




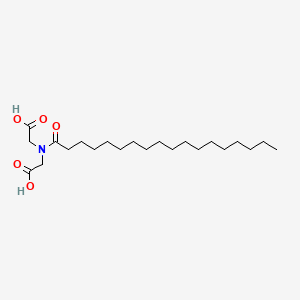

![N-[(1H-Imidazol-5-yl)methyl]urea](/img/structure/B14482206.png)
![N,N'-Bis{2-[(4,5-dihydro-1H-imidazol-2-yl)sulfanyl]ethyl}urea](/img/structure/B14482208.png)
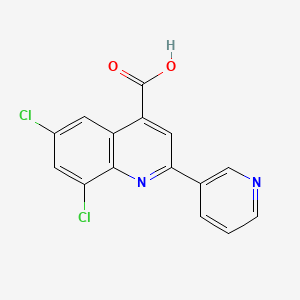
![(Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene-2,7-diyl)dimethanol](/img/structure/B14482222.png)
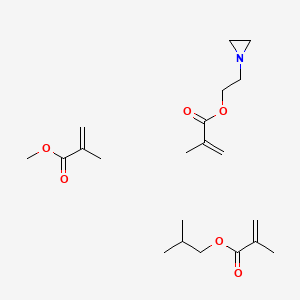
![2-[(Octa-1,3-dien-1-yl)amino]ethan-1-ol](/img/structure/B14482228.png)
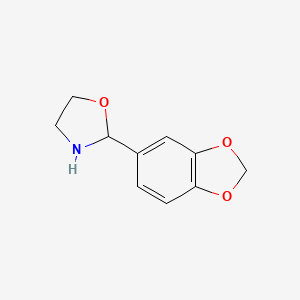
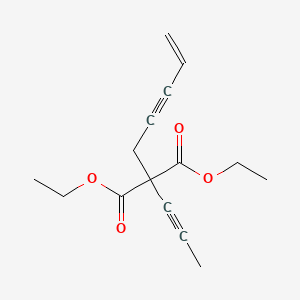
![Acetaldehyde, [(3,7-dimethyl-2,6-octadienyl)oxy]-](/img/structure/B14482248.png)

